molecular formula C38H66N6O13 B8124301 Boc-PEG6-Val-Cit-PAB-OH

Boc-PEG6-Val-Cit-PAB-OH

Cat. No.: B8124301
M. Wt: 815.0 g/mol
InChI Key: BICDKJHWASHRHU-WEZIJMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:

    Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.

    PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.

    Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.

    PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:

    Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.

    Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.

    Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.

Common Reagents and Conditions

    Acidic Conditions: Used for Boc deprotection.

    Proteases: Enzymes that cleave the Val-Cit dipeptide.

    Linking Reagents: Used for conjugating the PAB group to drug molecules.

Major Products Formed

Scientific Research Applications

Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:

Comparison with Similar Compounds

Similar Compounds

    SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.

    NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.

Uniqueness

Boc-PEG6-Val-Cit-PAB-OH is unique due to its:

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICDKJHWASHRHU-WEZIJMHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N6O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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